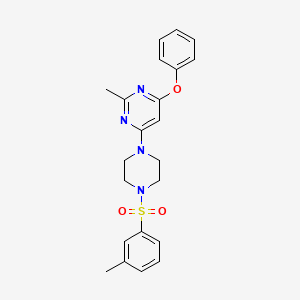
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate” is a chemical compound with the CAS number 565166-69-0 . It has a molecular weight of 289.29 and a molecular formula of C14H15N3O4 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H15N3O4 . It includes 14 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.29 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus, with an IC50 value of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus .
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives have dual benefits of anti-inflammatory and analgesic activities. Notably:
- Compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited these properties .
Antimicrobial Effects
Indole derivatives have been investigated for their antimicrobial potential:
- 1,2,3-Triazoles , structurally related to indoles, showed antimicrobial activity against Candida albicans and Rhizopus oryzae .
- Diverse compounds derived from 1,2,4-triazoles (a class related to indoles) have broad-spectrum antimicrobial properties .
Agricultural Applications
Indole derivatives find use in agriculture as potent fungicides, herbicides, and insecticides. Their structural diversity allows for tailored applications in crop protection.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate involves the condensation of benzyl malonate with urea followed by the reduction of the resulting intermediate and subsequent esterification with methyl chloroacetate.", "Starting Materials": [ "Benzyl malonate", "Urea", "Sodium borohydride", "Methyl chloroacetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of benzyl malonate with urea in the presence of hydrochloric acid to form 4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine", "Step 2: Reduction of the intermediate with sodium borohydride in ethanol to form 4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-ol", "Step 3: Esterification of the intermediate with methyl chloroacetate in the presence of sodium hydroxide to form Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate" ] } | |
Número CAS |
565166-69-0 |
Nombre del producto |
Methyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |
Fórmula molecular |
C14H15N3O4 |
Peso molecular |
289.291 |
Nombre IUPAC |
methyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C14H15N3O4/c1-21-13(19)9-17-12(18)7-11(15)16(14(17)20)8-10-5-3-2-4-6-10/h2-7H,8-9,15H2,1H3 |
Clave InChI |
WZXSDTZHRVOUCG-UHFFFAOYSA-N |
SMILES |
COC(=O)CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2)N |
Solubilidad |
soluble |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)
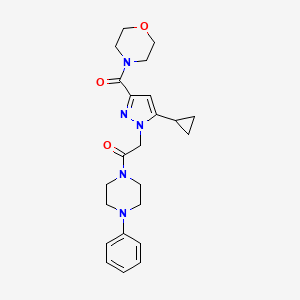
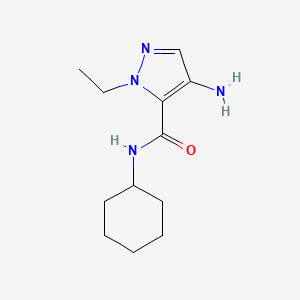
![1-[3-(1,3-Thiazol-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2557874.png)

![methyl 1-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B2557878.png)
![ethyl 3-cyano-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2557879.png)
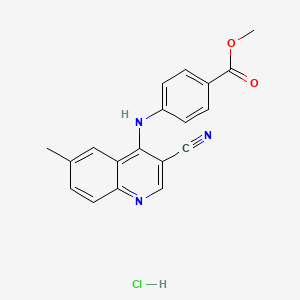
![1-(pyrrolidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2557881.png)
![Methyl 2-((5-methoxybenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2557885.png)
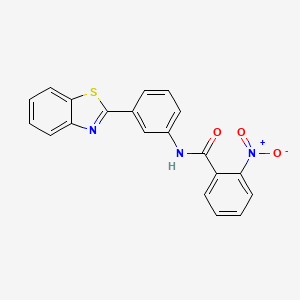
![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2557888.png)

